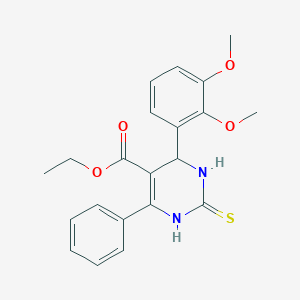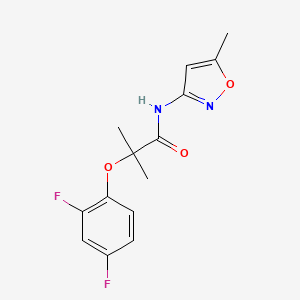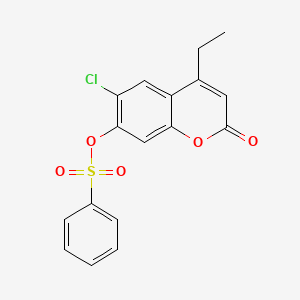
N-butyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that belongs to the family of piperidine carboxamide derivatives. It is commonly known as BCF-91 and has been used in various scientific research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of BCF-91 is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and protein synthesis. Activation of the sigma-1 receptor by BCF-91 has been shown to modulate these cellular processes and produce the observed biological effects.
Biochemical and Physiological Effects:
BCF-91 has been shown to produce various biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines. BCF-91 has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
BCF-91 has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which allows for the specific modulation of sigma-1 receptor activity. It also has good bioavailability and can be administered orally or intraperitoneally. However, BCF-91 has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. It is also relatively expensive compared to other sigma-1 receptor agonists.
Orientations Futures
There are several future directions for the study of BCF-91. One direction is to further elucidate its mechanism of action and its role in various cellular processes. Another direction is to investigate its potential therapeutic effects in the treatment of various diseases such as neuropathic pain, anxiety, and depression. Additionally, the development of more potent and selective sigma-1 receptor agonists based on the structure of BCF-91 may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of BCF-91 involves the reaction of 2-chloro-6-fluorobenzyl chloride with N-butylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a carboxylic acid derivative to obtain the final product, N-butyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide. The purity of the compound can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
BCF-91 has been used in various scientific research studies due to its unique properties. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential therapeutic effects in the treatment of neuropathic pain, anxiety, and depression. BCF-91 has also been used as a tool compound to study the role of the sigma-1 receptor in various cellular processes.
Propriétés
IUPAC Name |
N-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O/c1-2-3-9-20-17(22)13-7-10-21(11-8-13)12-14-15(18)5-4-6-16(14)19/h4-6,13H,2-3,7-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGZUSIMJZVUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134811.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5134813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-4-penten-1-yl)-4-methoxybenzamide](/img/structure/B5134819.png)
![N-{2-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5134827.png)
![N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5134845.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134848.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5134859.png)


![ethyl 4-[(4-chlorobenzoyl)amino]-5-formyl-2-methyl-3-thiophenecarboxylate](/img/structure/B5134874.png)
![10-(3-chlorobenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5134884.png)


![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134908.png)